1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
The compound “1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole” is a complex organic molecule that contains a benzimidazole core, a piperidine ring, and a butylsulfonyl group . Benzimidazole derivatives are present in more than twenty classes of pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole core is a bicyclic heterocycle consisting of fused benzene and imidazole rings. The piperidine ring is a six-membered ring with one nitrogen atom. The butylsulfonyl group contains a sulfur atom bonded to an oxygen atom and a butyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. The benzimidazole core, the piperidine ring, and the butylsulfonyl group can all participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antiulcer Agents
Research on imidazo[1,2-a]pyridines substituted at the 3-position, aiming at potential antisecretory and cytoprotective antiulcer agents, indicates the broad interest in benzimidazole derivatives for therapeutic applications. Although the compounds in the study did not display significant antisecretory activity, several demonstrated good cytoprotective properties, suggesting that structural modifications, such as those in "1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole," could be explored for similar biological activities (Starrett et al., 1989).
Biological Evaluation of Oxadiazole Derivatives
The synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, focusing on their activity against butyrylcholinesterase (BChE) and their ligand-BChE binding affinity, showcase the therapeutic potential of sulfonyl and piperidinyl-substituted compounds. This research underlines the importance of sulfonyl derivatives in developing inhibitors for enzymes linked to neurological conditions (Khalid et al., 2016).
Corrosion Inhibition
Benzimidazole derivatives have also been evaluated for their effectiveness as corrosion inhibitors, demonstrating the versatility of these compounds beyond biological applications. The study on their use in protecting N80 steel in hydrochloric acid solution highlights the potential industrial applications of benzimidazole derivatives, including those with piperidinyl groups, for protecting metals from corrosion (Yadav et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound 1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole, also known as 1-{[1-(butane-1-sulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole, is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response .
Mode of Action
The compound interacts with the NLRP3 inflammasome by binding to it . This binding is facilitated by the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in the compound, which was identified as a binder of NLRP3 . The interaction between the compound and the NLRP3 inflammasome results in the inhibition of the inflammasome’s activity .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. When the NLRP3 inflammasome is activated, it leads to the production of pro-inflammatory cytokines, such as IL-1β . By inhibiting the NLRP3 inflammasome, the compound prevents the release of these cytokines, thereby reducing inflammation .
Result of Action
The compound’s action results in the inhibition of NLRP3-dependent pyroptosis and the release of IL-1β in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound could potentially be used as a therapeutic agent for diseases associated with NLRP3 inflammasome activation .
Future Directions
Properties
IUPAC Name |
1-[(1-butylsulfonylpiperidin-4-yl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-2-3-12-23(21,22)20-10-8-15(9-11-20)13-19-14-18-16-6-4-5-7-17(16)19/h4-7,14-15H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOLSQDGHPJVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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